molecular formula C17H18ClNO3 B4722283 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide

2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B4722283
M. Wt: 319.8 g/mol
InChI Key: CKQUAVDWZCCSQX-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with a 3-chlorophenoxy group and a 4-methoxy-2-methylphenyl group attached

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-9-14(21-3)7-8-16(11)19-17(20)12(2)22-15-6-4-5-13(18)10-15/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUAVDWZCCSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide typically involves the following steps:

    Formation of 3-chlorophenoxy group: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated reagent under basic conditions.

    Attachment of the propanamide backbone: The 3-chlorophenoxy group is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide structure.

    Introduction of the 4-methoxy-2-methylphenyl group: This step involves the reaction of the intermediate compound with 4-methoxy-2-methylaniline under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it into an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(4-methoxyphenyl)propanamide: Lacks the methyl group on the phenyl ring.

    2-(3-chlorophenoxy)-N-(4-methylphenyl)propanamide: Lacks the methoxy group on the phenyl ring.

    2-(3-chlorophenoxy)-N-phenylpropanamide: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring in 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide can influence its chemical reactivity and biological activity, making it distinct from similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide
Reactant of Route 2
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2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide

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